6-(4-氟苯基)吡啶嗪-3-醇

描述

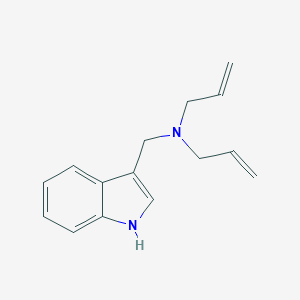

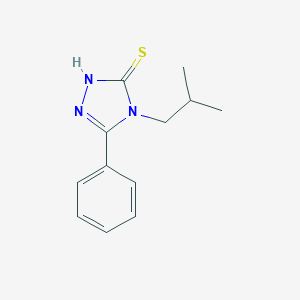

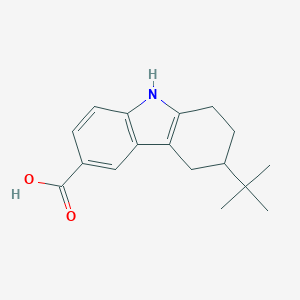

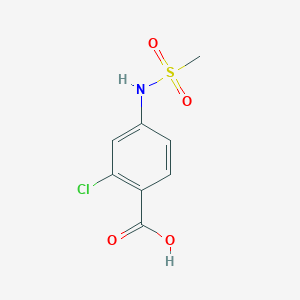

6-(4-Fluorophenyl)pyridazin-3-ol is a chemical compound with the molecular formula C10H7FN2O . It is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)pyridazin-3-ol is characterized by a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)pyridazin-3-ol has a molecular weight of 190.174 Da . Other physical and chemical properties specific to this compound are not detailed in the search results.科学研究应用

选择性 COX-2 抑制和抗炎潜力

与 6-(4-氟苯基)吡啶嗪-3-醇结构相关的化合物,特别是邻位双取代吡啶嗪酮,表现出有效且选择性的 COX-2 抑制。这些化合物,如 ABT-963,因其出色的选择性、改善的溶解性、口服抗炎效力和在动物模型中胃部的安全性而备受关注。它们有效减少前列腺素 E2 的产生并减轻水肿和伤害感受,表明在与关节炎等疾病相关的疼痛和炎症管理中具有潜在的治疗应用 (Asif,2016 年)。

抗氧化活性分析

用于测定抗氧化活性的分析方法在从食品工程到医学的各个科学领域中至关重要。Munteanu 和 Apetrei (2021 年) 的综述阐明了用于评估抗氧化能力的最重要的测试,包括 ORAC、HORAC、TRAP、TOSC、CUPRAC 和 FRAP。这些基于分光光度法和电化学生物传感器的技术方法促进了复杂样品中抗氧化剂及其能力的分析,强调了 6-(4-氟苯基)吡啶嗪-3-醇和相关化合物在抗氧化剂研究中的重要性 (Munteanu 和 Apetrei,2021 年)。

合成途径和生物活性

吡啶嗪酮和吡啶嗪酮衍生物的合成,包括具有 6-(4-氟苯基)吡啶嗪-3-醇骨架的那些,由于其多样化的生物活性而备受关注,特别是与心血管系统相关的生物活性。Jakhmola 等人(2016 年)回顾了各种合成方法,并强调了这些化合物对心血管的影响,表明它们在药物化学和药理学研究中的潜力 (Jakhmola 等人,2016 年)。

光电材料开发

功能化的喹唑啉和嘧啶,包括 6-(4-氟苯基)吡啶嗪-3-醇的衍生物,因其在光电材料中的应用而受到探索。Lipunova 等人(2018 年)讨论了将这些化合物纳入 π 扩展共轭体系,强调了它们在为有机发光二极管 (OLED)、磷光材料和太阳能电池光敏剂创造新型材料中的重要性。这凸显了 6-(4-氟苯基)吡啶嗪-3-醇在先进材料开发中的多功能性 (Lipunova 等人,2018 年)。

安全和危害

6-(4-Fluorophenyl)pyridazin-3-ol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

作用机制

Target of Action

Pyridazinone derivatives, a group to which this compound belongs, have been shown to interact with a wide range of biological targets . These include targets involved in antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .

Mode of Action

Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(4-Fluorophenyl)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

These could potentially include pathways related to cell signaling, inflammation, and cell proliferation .

Result of Action

Based on the known activities of pyridazinone derivatives, it can be inferred that the compound may have a range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer effects .

Action Environment

The action of 6-(4-Fluorophenyl)pyridazin-3-ol can be influenced by environmental factors. For instance, one study found that a pyridazinone analog showed anti-corrosion properties on carbon steel in an acidic environment . The performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . This suggests that the action, efficacy, and stability of 6-(4-Fluorophenyl)pyridazin-3-ol could also be influenced by environmental conditions.

生化分析

Biochemical Properties

For instance, some pyridazinone derivatives have been identified as potent PDE-III inhibitors .

Cellular Effects

Pyridazinone derivatives have been reported to exhibit a wide range of cellular effects, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridazinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Pyridazinone derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

3-(4-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHTYHMWPIYECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404317 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58897-67-9 | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-fluorophenyl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

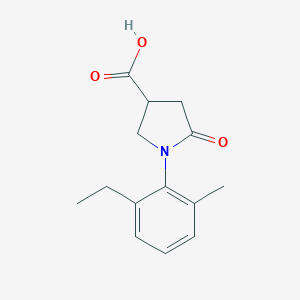

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

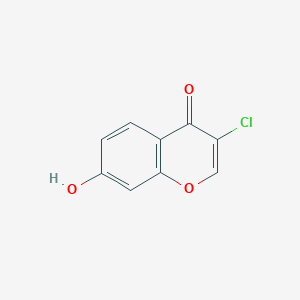

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)